1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone
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Overview
Description
1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone is a chemical compound with the molecular formula C8H15NO3S and a molecular weight of 205.27 g/mol. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethanone group attached to the third position of the pyrrolidine ring. The ethylsulfonyl group is attached to the nitrogen atom of the pyrrolidine ring, making it a unique and interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone typically involves the reaction of pyrrolidine derivatives with ethylsulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylsulfonyl group can enhance the compound’s binding affinity to certain molecular targets, while the pyrrolidine ring can contribute to the overall stability and specificity of the interaction.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone is unique due to the presence of the ethylsulfonyl group attached to the nitrogen atom of the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(1-(Ethylsulfonyl)pyrrolidin-3-yl)ethanone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C8H15NO2S
- Molecular Weight : 189.27 g/mol
This compound features a pyrrolidine ring substituted with an ethylsulfonyl group, which is hypothesized to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Systems : Similar compounds have been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors, suggesting a potential role in modulating mood and cognition.
- Enzyme Inhibition : The ethylsulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.
Biological Activity Overview
Activity Type | Description |
---|---|
Antimicrobial | Exhibits activity against certain bacterial strains, although specific data is limited. |
Cytotoxicity | Preliminary studies suggest potential cytotoxic effects on cancer cell lines. |
Neurological Effects | May influence neurotransmitter levels, indicating possible applications in treating neurological disorders. |
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : A study conducted by Xu et al. (2023) evaluated various azetidine derivatives for their antimicrobial properties. While this compound was not the primary focus, related compounds demonstrated significant activity against Gram-positive bacteria, suggesting a similar potential for this compound .
- Cytotoxicity Studies : Research on pyrrolidine derivatives indicated that modifications to the pyrrolidine ring could enhance cytotoxicity against cancer cell lines. For instance, derivatives with sulfonamide groups showed increased apoptosis in human cancer cells .
- Neurological Applications : Investigations into pyrrolidine compounds have shown promise in modulating neurotransmitter systems. Studies suggest that compounds with similar structures may aid in treating conditions such as depression and anxiety by influencing serotonin and dopamine pathways .
Properties
IUPAC Name |
1-(1-ethylsulfonylpyrrolidin-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-3-13(11,12)9-5-4-8(6-9)7(2)10/h8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAGGMCNSOOMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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